molecular formula C72H85N19O18S5 B1681307 Tiostrepton CAS No. 1393-48-2

Tiostrepton

Numéro de catalogue: B1681307
Numéro CAS: 1393-48-2
Poids moléculaire: 1664.9 g/mol
Clé InChI: NSFFHOGKXHRQEW-AIHSUZKVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Thiostrepton is a thiazolyl peptide antibiotic produced by Streptomyces species, first isolated in the 1950s . It is a structurally complex molecule featuring a macrocyclic scaffold with multiple thiazole rings, dehydrated amino acids, and a central quinaldic acid moiety . Thiostrepton exhibits dual biological activities:

  • Antimicrobial Activity: It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and interfering with elongation factor-G (EF-G)-dependent GTP hydrolysis .
  • Anticancer Activity: Thiostrepton suppresses tumor growth by targeting FOXM1 transcription factor, a driver of oncogenesis, and inhibiting proteasome function . It also reduces cancer stem cell (CSC) populations in colorectal, breast, and non-small-cell lung cancers (NSCLC) .

Propriétés

Key on ui mechanism of action

L-Alanine is a non-essential amino acid that occurs in high levels in its free state in plasma. It is produced from pyruvate by transamination. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system. BCAAs are used as a source of energy for muscle cells. During prolonged exercise, BCAAs are released from skeletal muscles and their carbon backbones are used as fuel, while their nitrogen portion is used to form another amino acid, Alanine. Alanine is then converted to Glucose by the liver. This form of energy production is called the Alanine-Glucose cycle, and it plays a major role in maintaining the body's blood sugar balance.

Numéro CAS

1393-48-2

Formule moléculaire

C72H85N19O18S5

Poids moléculaire

1664.9 g/mol

Nom IUPAC

N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1R,8S,11Z,15S,18S,25S,26R,35R,37S,40S,46S,53S,59S)-37-[(2S)-butan-2-yl]-18-[(2S,3R)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8-[(1R)-1-hydroxyethyl]-31-[(1S)-1-hydroxyethyl]-26,40,46-trimethyl-43-methylidene-6,9,16,23,28,38,41,44,47-nonaoxo-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C72H85N19O18S5/c1-14-26(3)47-63(105)78-30(7)57(99)75-28(5)56(98)76-31(8)58(100)91-72-19-18-40(66-85-43(22-111-66)59(101)77-29(6)55(97)74-27(4)54(73)96)81-52(72)42-21-112-67(83-42)49(34(11)109-69(107)41-20-37(32(9)92)36-16-17-39(79-47)51(95)50(36)80-41)89-60(102)44-24-113-68(86-44)53(71(13,108)35(12)94)90-62(104)45-23-110-65(84-45)38(15-2)82-64(106)48(33(10)93)88-61(103)46-25-114-70(72)87-46/h15-17,20-22,24-26,30-35,39,45,47-49,51-53,79,92-95,108H,4-6,14,18-19,23H2,1-3,7-13H3,(H2,73,96)(H,74,97)(H,75,99)(H,76,98)(H,77,101)(H,78,105)(H,82,106)(H,88,103)(H,89,102)(H,90,104)(H,91,100)/b38-15-/t26-,30-,31-,32-,33+,34+,35+,39+,45+,47-,48-,49-,51-,52+,53+,71+,72+/m0/s1

Clé InChI

NSFFHOGKXHRQEW-AIHSUZKVSA-N

SMILES isomérique

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NC(=C)C(=O)N[C@H](C(=O)N[C@]23CCC(=N[C@@H]2C4=CSC(=N4)[C@H]([C@H](OC(=O)C5=NC6=C(C=C[C@H]([C@@H]6O)N1)C(=C5)[C@H](C)O)C)NC(=O)C7=CSC(=N7)[C@@H](NC(=O)[C@H]8CSC(=N8)/C(=C/C)/NC(=O)[C@@H](NC(=O)C9=CSC3=N9)[C@@H](C)O)C(C)([C@@H](C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C)C

SMILES canonique

CCC(C)C1C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)NC23CCC(=NC2C4=CSC(=N4)C(C(OC(=O)C5=NC6=C(C=CC(C6O)N1)C(=C5)C(C)O)C)NC(=O)C7=CSC(=N7)C(NC(=O)C8CSC(=N8)C(=CC)NC(=O)C(NC(=O)C9=CSC3=N9)C(C)O)C(C)(C(C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C)C

Apparence

Solid powder

Point d'ébullition

250 °C (sublimes)

Color/Form

Orthorhombic crystals from water
White crystalline powde

Densité

1.432 g/cu cm at 22 °C

melting_point

300 dec °C
Mp 297 ° dec.
297 °C (decomposes)
300°C

Autres numéros CAS

18875-37-1
77160-91-9
130380-93-7
56-41-7

Description physique

OtherSolid
Solid
White crystalline powder;  odourless

Pictogrammes

Irritant

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

164000 mg/L (at 25 °C)
164 mg/mL at 25 °C
Solubility in cold 80% ethanol = 0.2%
Slightly soluble in ethanol, pyridine;  insoluble in ether, acetone
In water, 1.64X10+5 mg/L at 25 °C
204 mg/mL
Solublein water
Slightly soluble (in ethanol)

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Abufène
Alanine
Alanine, L Isomer
Alanine, L-Isomer
L Alanine
L-Alanine
L-Isomer Alanine

Pression de vapeur

1.05X10-7 mm Hg at 25 °C (est)

Origine du produit

United States

Applications De Recherche Scientifique

Anticancer Applications

Thiostrepton has been identified as a promising anti-neoplastic agent, particularly in targeting cancer stem cells. Research indicates that thiostrepton selectively induces apoptosis in colorectal cancer stem cells (CRSCs) and inhibits their proliferation. A study demonstrated that thiostrepton, when combined with oxaliplatin, significantly enhanced the eradication of colorectal cancer cells compared to either drug alone. The mechanism involves the downregulation of key stemness regulators and the targeting of the oncogenic transcription factor FoxM1, which plays a critical role in maintaining the stem cell phenotype .

Key Findings:

  • Selective Killing: Thiostrepton effectively kills CRSCs in human colorectal cancer lines (HCT-15 and HT-29).
  • Synergistic Effects: The combination with oxaliplatin shows improved efficacy against resistant cancer cells.
  • Mechanism of Action: Induces apoptosis and inhibits colony formation through modulation of stemness pathways .

Antibiotic Resistance Management

Thiostrepton is being researched for its role in combating antibiotic resistance, particularly in Neisseria gonorrhoeae. It inhibits the stringent response, which is crucial for bacterial virulence and tolerance to antibiotics. By preventing the activation of genes associated with antibiotic resistance, thiostrepton could serve as a novel therapeutic strategy against resistant strains .

Key Findings:

  • Mechanism: Inhibits ribosomal functions and reduces synthesis of pppGpp, a molecule involved in bacterial stress responses.
  • Therapeutic Potential: Demonstrates efficacy in reducing virulence factors without inducing tolerance or persistence .

Inhibition of Biofilm Formation

Research has shown that thiostrepton can stimulate biofilm formation in Pseudomonas aeruginosa, an opportunistic pathogen known for its resistance to many antibiotics. This unexpected effect suggests that thiostrepton may alter microbial behavior at subinhibitory concentrations, potentially influencing treatment strategies for biofilm-associated infections .

Key Findings:

  • Biofilm Modulation: Thiostrepton enhances biofilm formation at low concentrations.
  • Activity Against MDR Strains: Effective against multidrug-resistant clinical isolates at low micromolar concentrations .

Hepatocellular Carcinoma Treatment

Thiostrepton has been explored as a candidate for treating hepatocellular carcinoma (HCC). Studies indicate that it can effectively inhibit HCC cell proliferation and induce apoptosis while suppressing cell migration. The underlying mechanisms include mitochondrial impairment and cell cycle arrest, highlighting its potential as an anti-liver cancer drug .

Key Findings:

  • Anti-tumor Activity: Induces apoptosis and inhibits migration in HCC cells.
  • Mechanisms Identified: Disruption of mitochondrial function and cell cycle regulation .

Multifaceted Biological Activities

Thiostrepton exhibits a broad range of biological activities beyond its antibacterial properties. It has shown efficacy in models of non-alcoholic fatty liver disease and other metabolic disorders, suggesting potential applications in treating various conditions related to metabolic dysregulation .

Key Findings:

  • Therapeutic Efficacy: Demonstrated benefits across multiple disease models.
  • Broad Spectrum Activity: Effective against Gram-positive bacteria while also showing promise in metabolic disorders .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Thiostrepton belongs to the thiopeptide family, which includes siomycin, nosiheptide (multhiomycin), thiocillin, and sulfomycin. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Thiostrepton and Related Thiopeptides

Compound Structural Class Key Mechanisms of Action Efficacy & Selectivity Clinical Relevance
Thiostrepton Macrocyclic thiopeptide - Inhibits 50S ribosome (EF-G binding)
- Binds FOXM1, blocking promoter activity
- Proteasome inhibition
- IC~50~: 4.9 μM (proteasome)
- Selective killing of CSCs in CRC, NSCLC
Phase II trials (proposed) for breast cancer
Siomycin Macrocyclic thiopeptide - FOXM1 inhibition
- Immunosuppression via B-cell suppression
- Superior to thiostrepton in immunosuppression Limited to preclinical studies
Nosiheptide Macrocyclic thiopeptide - Inhibits EF-Tu and EF-G
- No FOXM1 targeting reported
- MIC: 1200 nM (bacterial)
- Used in animal feed
No human therapeutic development
Thiocillin Linear thiopeptide - Ribosomal inhibition (mechanism less defined) - Less potent than thiostrepton in dereplication screens Antibiotic research only
Sulfomycin Macrocyclic thiopeptide - Structural similarity to thiostrepton
- Dereplication via HRFTLCMS
- Similar MIC profiles to thiostrepton Underexplored in therapeutic contexts

Key Research Findings

Mechanistic Divergence: Thiostrepton uniquely targets both FOXM1 and the proteasome, whereas siomycin lacks proteasome inhibitory activity . Unlike MG-132 (a synthetic proteasome inhibitor), thiostrepton’s CSC-selective effects are independent of proteasome inhibition .

Structural-Activity Relationships :

  • Thiostrepton and siomycin share a macrocyclic structure critical for FOXM1 binding, while linear thiopeptides (e.g., thiocillin) lack this activity .
  • Modifications to thiostrepton’s quinaldic acid moiety enhance apicoplast targeting in Plasmodium falciparum .

Selectivity and Toxicity: Thiostrepton spares normal breast epithelial cells (MCF-10A) but induces apoptosis in cancer cells at low μM concentrations . Off-target effects on mitochondrial ribosomes limit its therapeutic window in AML, unlike RCM-1 (a synthetic FOXM1 inhibitor) .

Synergistic Potential: Thiostrepton enhances chemotherapy (e.g., oxaliplatin, gemcitabine) by suppressing CSC survival pathways . In leukemia, co-treatment with neosetophomone B amplifies mitochondrial apoptosis .

Q & A

Q. What are the primary mechanisms of action of thiostrepton in cancer cells, and how can they be experimentally validated?

Thiostrepton inhibits FOXM1 transcription factor activity, suppressing proliferation and inducing apoptosis in cancer cells . It also acts as a proteasome inhibitor, disrupting protein degradation pathways . To validate these mechanisms:

  • Use RNA-seq to identify FOXM1-regulated gene downregulation .
  • Perform ChIP assays to confirm reduced FOXM1 binding to target promoters .
  • Measure proteasome activity via fluorogenic substrates (e.g., Z-LLE-AMC) to assess inhibition .

Q. What methodologies are recommended for identifying thiostrepton's molecular targets in bacterial systems?

  • Transcriptomic profiling (RNA-seq) to map gene expression changes under thiostrepton treatment, as demonstrated in Neisseria gonorrhoeae studies .
  • CRISPR-Cas9 screening to identify bacterial genes conferring resistance or sensitivity .
  • Fluorescence polarization assays to study thiostrepton's binding to ribosomal RNA, leveraging its structural interaction with the 50S subunit .

Q. How can apoptosis induction by thiostrepton be quantified in vitro?

  • Use flow cytometry with Annexin-V/PI or Annexin-V/DAPI staining to measure apoptotic cells .
  • Validate with caspase-3/7 activity assays (e.g., luminescent substrates) .
  • Compare dose-response curves (e.g., ED₅₀ values) across cell lines, as in AML and B-ALL models .

Q. What are standard in vitro models for studying thiostrepton's anticancer effects?

  • Primary patient-derived cells : Ex vivo treatment of AML blasts and macrophages (72-hour assays) .
  • 3D tumor spheroids : Assess colony formation inhibition in colorectal cancer stem cells .
  • Immortalized cell lines : A375 melanoma, CRC, and breast cancer lines for dose-response and mechanistic studies .

Q. How can researchers address thiostrepton's poor water solubility in experimental setups?

  • Use liposomal encapsulation to enhance bioavailability, as shown in breast cancer models .
  • Synthesize analogs with improved solubility via structural modifications (e.g., morpholine groups increase solubility 25-fold) .
  • Dissolve in DMSO (≤0.1% final concentration) with vehicle controls to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can contradictory data between transcriptomic and proteomic analyses of thiostrepton's effects be resolved?

  • Integrate multi-omics approaches : Pair RNA-seq with mass spectrometry-based proteomics to distinguish transcriptional vs. post-translational effects .
  • Perform time-course experiments to capture dynamic changes in protein turnover rates .
  • Use kinetic modeling to reconcile discrepancies, such as delayed proteasome inhibition versus rapid FOXM1 suppression .

Q. What experimental designs are optimal for determining thiostrepton's dosing regimen in vivo?

  • Xenograft models : Administer 10–50 mg/kg intraperitoneally (3–5× weekly), monitoring tumor volume regression and FoxM1 target downregulation (e.g., VEGF, Bcl-xL) .
  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS, noting rapid clearance due to low solubility .
  • Include toxicity controls: Monitor weight loss, lethargy, and liver/kidney function in rodents .

Q. How can researchers differentiate thiostrepton's on-target effects from off-target cytotoxicity?

  • Use FOXM1-knockout cell lines to isolate FoxM1-dependent phenotypes .
  • Perform global proteomic profiling to identify off-target protein interactions .
  • Compare effects to structurally related thiopeptides (e.g., siomycin A) to validate specificity .

Q. What strategies are effective for combining thiostrepton with other therapeutics?

  • Synergy screening : Use Chou-Talalay assays to identify combinations (e.g., thiostrepton + doxorubicin in AML) .
  • Target complementary pathways: Pair with PI3K/AKT inhibitors to enhance FoxM1 suppression .
  • Test in resistant models : Evaluate thiostrepton's ability to reverse chemoresistance via proteasome inhibition .

Q. How can researchers investigate thiostrepton's role in modulating the tumor microenvironment (TME)?

  • Co-culture systems : Include macrophages and cancer-associated fibroblasts to study TME crosstalk .
  • Cytokine profiling : Use Luminex assays to measure IL-6, TNF-α, and other TME-regulated factors .
  • In vivo imaging : Track tumor-associated immune cell infiltration via intravital microscopy .

Methodological Considerations

  • Data Analysis : Use one-way/two-way ANOVA for dose-response and time-course experiments, with post-hoc tests (e.g., Tukey’s) for multiple comparisons .
  • Contradictions : Address variability in ED₅₀ values across cell lines by standardizing culture conditions and normalizing to baseline FoxM1 expression .
  • Reproducibility : Pre-treat primary cells with cytokines (e.g., GM-CSF) to stabilize macrophage subtypes in ex vivo assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tiostrepton
Reactant of Route 2
Tiostrepton

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.